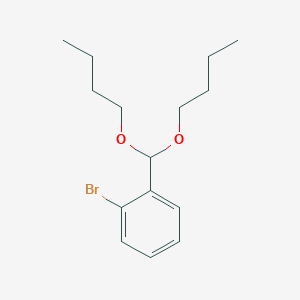![molecular formula C25H22O3 B14317488 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane CAS No. 106569-22-6](/img/structure/B14317488.png)
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is a chemical compound featuring an oxetane ring substituted with two naphthalen-1-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane typically involves the reaction of oxetane derivatives with naphthalen-1-yl methanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The naphthalen-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while substitution reactions could produce a variety of functionalized oxetane derivatives .
Aplicaciones Científicas De Investigación
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Mecanismo De Acción
The mechanism by which 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another oxetane derivative with azidomethyl groups, used in energetic materials.
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: A similar compound with a different core structure, used in various chemical applications.
Uniqueness
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is unique due to its combination of an oxetane ring and naphthalen-1-yloxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
106569-22-6 |
|---|---|
Fórmula molecular |
C25H22O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3,3-bis(naphthalen-1-yloxymethyl)oxetane |
InChI |
InChI=1S/C25H22O3/c1-3-11-21-19(7-1)9-5-13-23(21)27-17-25(15-26-16-25)18-28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2 |
Clave InChI |
ZDXDDJGHNMCAHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(COC2=CC=CC3=CC=CC=C32)COC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
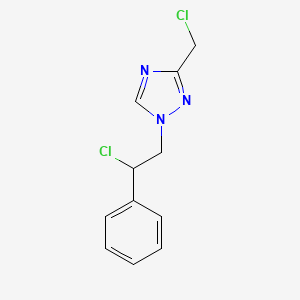
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
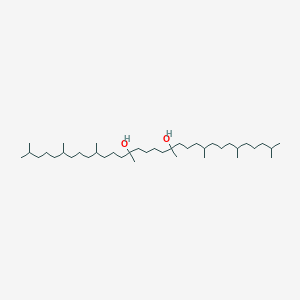
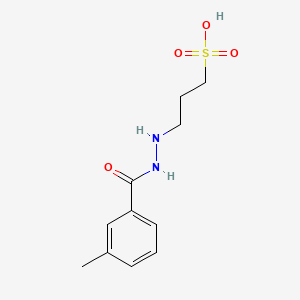
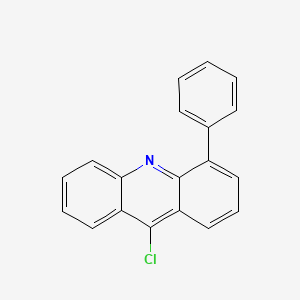
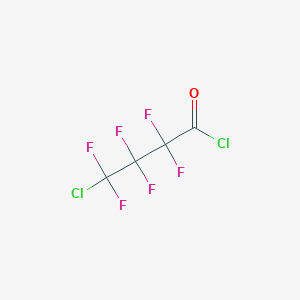


![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
